molecular formula C23H19ClFN3O3 B6543560 N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide CAS No. 1021220-25-6

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide

Cat. No.: B6543560
CAS No.: 1021220-25-6
M. Wt: 439.9 g/mol
InChI Key: GJPKPSUAGKJMGU-UHFFFAOYSA-N
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Description

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a formamido group, and a fluorobenzamide group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-chlorophenylformamide: This can be achieved by reacting 2-chloroaniline with formic acid under acidic conditions.

    Preparation of the carbamoyl intermediate: The 2-chlorophenylformamide is then reacted with ethyl chloroformate to form the corresponding carbamate.

    Coupling with 4-aminophenyl-4-fluorobenzamide: The carbamate intermediate is then coupled with 4-aminophenyl-4-fluorobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-methylbenzamide
  • N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-chlorobenzamide

Uniqueness

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[2-[[4-[(4-fluorobenzoyl)amino]benzoyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3/c24-20-4-2-1-3-19(20)23(31)27-14-13-26-21(29)15-7-11-18(12-8-15)28-22(30)16-5-9-17(25)10-6-16/h1-12H,13-14H2,(H,26,29)(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPKPSUAGKJMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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